molecular formula C11H13N3OS B1305214 N-Allyl-2-benzoylhydrazinecarbothioamide CAS No. 26029-04-9

N-Allyl-2-benzoylhydrazinecarbothioamide

Cat. No. B1305214
CAS RN: 26029-04-9
M. Wt: 235.31 g/mol
InChI Key: NJHFFIMIGRYNKP-UHFFFAOYSA-N
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Description

N-Allyl-2-benzoylhydrazinecarbothioamide is a compound that belongs to the class of hydrazinecarbothioamides, which are characterized by the presence of a hydrazine group attached to a thiourea moiety. These compounds have been the subject of various studies due to their potential applications in medicinal chemistry and as ligands in coordination chemistry .

Synthesis Analysis

The synthesis of related N-allyl hydrazinecarbothioamide derivatives has been reported in the literature. For instance, a series of N-(4-substituted phenyl)-2-[4-(substituted) benzylidene]-hydrazinecarbothioamides were synthesized and evaluated for their anticonvulsant activity . The synthesis involves the condensation of appropriate hydrazine and thiourea derivatives, followed by substitution with various functional groups to yield the final compounds. The synthesis conditions can significantly influence the properties and reactivity of these compounds.

Molecular Structure Analysis

The molecular structure of N-allyl hydrazinecarbothioamide derivatives can be elucidated using spectroscopic techniques such as FT-IR, UV-vis, 1H-NMR, and 13C-NMR, as well as single crystal X-ray diffraction studies . These techniques provide detailed information about the geometry around functional groups, such as the azomethine CN double bond, and the presence of specific intermolecular interactions like hydrogen bonding.

Chemical Reactions Analysis

N-Allyl hydrazinecarbothioamide derivatives can participate in various chemical reactions, particularly as ligands in coordination chemistry. For example, novel palladium(II) complexes involving a thiourea derivative of N-allyl hydrazinecarbothioamide have been synthesized, showcasing the ligand's ability to coordinate to metal ions in different modes depending on the synthesis conditions . These reactions can lead to the formation of complexes with diverse structures and properties, which can be utilized in analytical applications such as the selective extraction of palladium from aqueous solutions .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-allyl hydrazinecarbothioamide derivatives are influenced by their molecular structure. The presence of different substituents can affect the compound's solubility, stability, and reactivity. For instance, the study of absorption wavelengths in various solvents can provide insights into the excited state stability of the molecule in polar solvents . Computational studies, including density functional theory (DFT) calculations, can complement experimental findings by predicting electronic properties, molecular electrostatic potential, and non-linear optical responses .

Scientific Research Applications

Synthesis and Material Applications

  • Synthesis of Novel Benzoxazine Monomers : Research by Agag and Takeichi (2003) revealed the synthesis of novel benzoxazine monomers containing allyl groups, resulting in thermosets with excellent thermomechanical properties and higher thermal stability than polybenzoxazines without allyl groups.

  • Polymer Properties Enhancement : Kumar et al. (2007) demonstrated that bis benzoxazine monomer with allyl groups synthesized via a solventless method exhibited a high glass transition temperature and enhanced thermal stability compared to traditional polybenzoxazines. This highlights the potential of N-allyl derivatives in modifying polymer properties (Kumar et al., 2007).

Biological Activity and Medical Research

  • Carbonic Anhydrase Inhibition : A study by Işık et al. (2015) focused on hydrazinecarbothioamide derivatives, including allyl moieties, as inhibitors of carbonic anhydrase isozymes. These compounds exhibited significant inhibition and activation potencies, indicating potential medical applications (Işık et al., 2015).

  • Anticancer and Antioxidant Activities : Abou‐Melha (2021) explored the anticancer and antioxidant activities of N-allyl-2-(2,4-dinitrophenyl)hydrazine-1-carbothioamide and its metal complexes, uncovering strong activities and proposing potential therapeutic applications (Abou‐Melha, 2021).

  • Intracellular Detection of Ions : Patil et al. (2018) synthesized a monoterpenoid-based fluorescent receptor using an N-allyl derivative for the selective detection of Zn2+ and Mg2+ ions in live cells. This research demonstrates the utility of N-allyl derivatives in biochemical imaging (Patil et al., 2018).

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, and other hazards. Material Safety Data Sheets (MSDS) are often used as a source of this information.


Future Directions

This involves predicting or proposing future research directions. This could include potential applications of the compound, or new reactions or syntheses involving the compound.


properties

IUPAC Name

1-benzamido-3-prop-2-enylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-2-8-12-11(16)14-13-10(15)9-6-4-3-5-7-9/h2-7H,1,8H2,(H,13,15)(H2,12,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHFFIMIGRYNKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NNC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80948916
Record name 2-[Hydroxy(phenyl)methylidene]-N-(prop-2-en-1-yl)hydrazine-1-carboximidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80948916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Allyl-2-benzoylhydrazinecarbothioamide

CAS RN

26029-04-9
Record name Benzoic acid, 2-((2-propenylamino)thioxomethyl)hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026029049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[Hydroxy(phenyl)methylidene]-N-(prop-2-en-1-yl)hydrazine-1-carboximidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80948916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
YI Slyvka, EA Goreshnik, BR Ardan, G Veryasov… - Journal of Molecular …, 2015 - Elsevier
… N-allyl-2-benzoylhydrazinecarbothioamide as white needles. Yield: 4.0 g (85%), mp 185. … dropwise to efficiently ice-cooled N-allyl-2-benzoylhydrazinecarbothioamide (4.0 g, 17 mmol) …
Number of citations: 11 www.sciencedirect.com
R Hordiichuk, VV Kinzhybalo, EA Goreshnik… - Journal of …, 2017 - Elsevier
… from ethanol to give N-allyl-2-benzoylhydrazinecarbothioamide as white needles. Yield: 4.0 g (… (0.116 mol) of N-allyl-2-benzoylhydrazinecarbothioamide and 4.8 g. (0.12 mol) of sodium …
Number of citations: 14 www.sciencedirect.com
YI Slyvka, EA Goreshnik, AM Fedko, MG Mys' kiv - Molbank, 2022 - mdpi.com
… Benzhydrazide was converted into N-allyl-2-benzoylhydrazinecarbothioamide by the reaction with allyl isothiocyanate, followed by the cyclization of the obtained carbothioamide with …
Number of citations: 3 www.mdpi.com
FA Cajamarca, CRT Tarley - Separations, 2022 - mdpi.com
Ion-imprinted polymers (IIPs) have been widely used in different fields of Analytical Sciences due to their intrinsic selective properties. However, the success of chemical imprinting in …
Number of citations: 1 www.mdpi.com

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